Cas no 951890-20-3 (3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene)

3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is a versatile intermediate in organic synthesis, particularly valued for its tetrahydropyranyl (THP) protecting group, which enhances stability under various reaction conditions. The THP ether moiety provides selective deprotection capabilities, making it useful in multi-step synthetic pathways. Its phenylpropene structure allows for further functionalization, such as cross-coupling or oxidation reactions, enabling applications in pharmaceuticals, agrochemicals, and advanced material synthesis. The compound’s balanced reactivity and compatibility with common reagents make it a practical choice for researchers requiring controlled modifications of aromatic systems. Its synthesis and handling follow standard protocols, ensuring reproducibility in laboratory settings.
3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene structure
951890-20-3 structure
Product Name:3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene
CAS No:951890-20-3
MF:C14H18O2
MW:218.291524410248
MDL:MFCD09801143
CID:4722463
Update Time:2025-06-08

3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene Chemical and Physical Properties

Names and Identifiers

    • 3-(4-(TETRAHYDRO-PYRAN-2-YLOXY)PHENYL)-1-PROPENE
    • 3-(4-(tetrahydropyran-2-yloxy)phenyl)-1-propene
    • 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene
    • MDL: MFCD09801143
    • Inchi: 1S/C14H18O2/c1-2-5-12-7-9-13(10-8-12)16-14-6-3-4-11-15-14/h2,7-10,14H,1,3-6,11H2
    • InChI Key: CYYCTOCJUDWOJX-UHFFFAOYSA-N
    • SMILES: O1CCCCC1OC1C=CC(CC=C)=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 207
  • Topological Polar Surface Area: 18.5

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3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene Suppliers

Amadis Chemical Company Limited
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(CAS:951890-20-3)3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene
Order Number:A1194056
Stock Status:in Stock
Quantity:5g/2g/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 02:23
Price ($):1053.0/471.0/323.0
Email:sales@amadischem.com

Additional information on 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene

Introduction to 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene (CAS No. 951890-20-3) and Its Emerging Applications in Chemical Biology

The compound 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene (CAS No. 951890-20-3) represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features, combining a phenyl ring with a tetrahydropyranol moiety and an allylic propene group, make it a versatile scaffold for the development of novel bioactive agents. This article delves into the compound's chemical properties, synthetic strategies, and its emerging applications, particularly in the context of recent advancements in drug discovery and molecular recognition.

At the heart of this compound's appeal lies its bifunctional nature, which allows for diverse chemical modifications. The presence of a hydroxyl group attached to a tetrahydropyran ring introduces both steric and electronic tunability, while the allylic position on the propene moiety provides an excellent site for further functionalization via cross-coupling reactions. These attributes have positioned 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene as a valuable building block in synthetic organic chemistry, enabling the construction of complex molecules with tailored biological activities.

In recent years, there has been growing interest in exploiting natural product-inspired scaffolds for drug development. The tetrahydropyranol component of this compound echoes structural motifs found in several bioactive natural products, which have demonstrated efficacy in treating various diseases. By incorporating such moieties into synthetic molecules, researchers aim to harness their inherent biological compatibility while also enhancing pharmacokinetic properties. The phenyl ring further contributes to the molecule's interactability with biological targets, offering opportunities for selective binding and modulation of cellular processes.

The synthesis of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene presents an intriguing challenge due to the need to construct multiple stereocenters with high precision. Advances in asymmetric synthesis have enabled more efficient routes to enantiomerically pure forms of this compound, which are crucial for evaluating its biological potential. Techniques such as transition-metal-catalyzed hydrogenation and epoxide ring-opening reactions have been particularly instrumental in achieving these synthetic goals. The development of such methodologies not only underscores the progress in synthetic chemistry but also opens new avenues for accessing related derivatives.

One of the most compelling applications of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene lies in its utility as a ligand scaffold for targeting protein-protein interactions (PPIs). PPIs play pivotal roles in numerous cellular pathways and are increasingly recognized as druggable targets due to their involvement in disease pathogenesis. The compound's ability to modulate these interactions stems from its capacity to adopt specific conformations that can engage with protein surfaces. Recent computational studies have predicted that derivatives of this molecule could bind to PPIs involved in cancer progression and inflammation, offering promising leads for therapeutic intervention.

Furthermore, the compound has shown promise as a precursor for developing photochemically active molecules. The presence of an allylic double bond allows for photoredox catalysis, enabling the construction of photoresponsive systems that can undergo dynamic changes upon exposure to light. Such systems are particularly relevant in fields like photodynamic therapy and optogenetics, where light-mediated control over biological processes is desired. The integration of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene into these frameworks has already led to innovative approaches for studying cellular signaling and designing stimuli-responsive materials.

The pharmaceutical industry has also begun exploring this compound as a starting point for developing kinase inhibitors. Kinases are enzymes that phosphorylate target proteins, thereby regulating a wide array of cellular functions. Dysregulation of kinase activity is implicated in various diseases, making them attractive therapeutic targets. By leveraging the structural features of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, researchers have designed analogs capable of selectively inhibiting specific kinases without affecting others. Preliminary biochemical assays suggest that these inhibitors exhibit potent activity against kinases involved in tumor growth and metastasis.

In conclusion, 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene (CAS No. 951890-20-3) stands out as a versatile and promising compound with far-reaching implications in chemical biology and drug discovery. Its unique structural composition enables diverse functionalizations and interactions with biological targets, making it an invaluable tool for synthetic chemists and medicinal biologists alike. As research continues to uncover new applications for this molecule, it is likely to play an increasingly significant role in shaping the future of therapeutic innovation.

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Amadis Chemical Company Limited
(CAS:951890-20-3)3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene
A1194056
Purity:99%/99%/99%
Quantity:5g/2g/1g
Price ($):1053.0/471.0/323.0
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